(1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid

Overview

Description

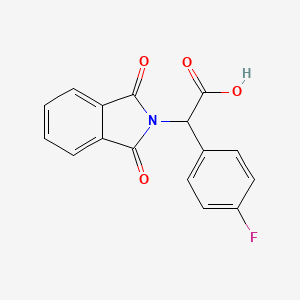

(1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid is a chemical compound with the molecular formula C16H10FNO4 and a molecular weight of 299.26 g/mol This compound is known for its unique structure, which includes a phthalimide moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid typically involves the reaction of phthalic anhydride with 4-fluorophenylacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Phthalamic acid derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

(1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The phthalimide moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Phthalimide: Shares the phthalimide moiety but lacks the fluorophenyl group.

4-Fluorophenylacetic acid: Contains the fluorophenyl group but lacks the phthalimide moiety.

N-Phenylphthalimide: Similar structure but with a phenyl group instead of a fluorophenyl group.

Uniqueness: (1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid is unique due to the combination of the phthalimide and fluorophenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications .

Biological Activity

(1,3-DIoxoisoindol-2-yl)(4-fluorophenyl)acetic acid, also known by its IUPAC name 2-(1,3-dioxoisoindolin-2-yl)-2-(4-fluorophenyl)acetic acid, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C16H10FNO4

- Molecular Weight : 299.26 g/mol

- CAS Number : 167886-67-1

- Purity : 96% .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been noted for its potential to inhibit metabotropic glutamate receptors (mGluRs), which play a crucial role in neurotransmission and synaptic plasticity .

- Receptor Binding : It has shown promise in binding to receptors associated with inflammatory responses and pain modulation . This receptor interaction suggests potential therapeutic applications in treating conditions like chronic pain and inflammation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies have demonstrated that the compound can reduce inflammatory markers in various models, suggesting its utility in treating inflammatory diseases .

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines . Further investigations are required to elucidate the specific pathways involved.

- Neuroprotective Effects : The inhibition of mGluRs implies potential neuroprotective effects, making it a candidate for research into neurodegenerative diseases .

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various isoindole derivatives, including this compound. The results indicated significant reductions in pro-inflammatory cytokines in vitro and in vivo models .

Study 2: Anticancer Activity

Research conducted by Hu et al. (2017) explored the cytotoxic effects of isoindole derivatives on human cancer cell lines. The study found that this compound exhibited selective toxicity towards breast cancer cells while sparing normal cells .

Study 3: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of this compound revealed its ability to modulate glutamate levels in neuronal cultures, suggesting a mechanism for protecting against excitotoxicity associated with neurodegeneration .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anti-inflammatory | Anticancer | Neuroprotective |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4-Fluorophenyl acetic acid | Moderate | No | Limited |

| Isoindole derivatives | Yes | Variable | Yes |

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO4/c17-10-7-5-9(6-8-10)13(16(21)22)18-14(19)11-3-1-2-4-12(11)15(18)20/h1-8,13H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZCVCORTWFCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.